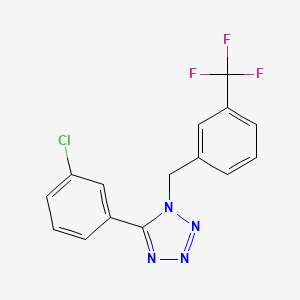

5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

CAS No.: 303144-93-6

Cat. No.: VC5186883

Molecular Formula: C15H10ClF3N4

Molecular Weight: 338.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303144-93-6 |

|---|---|

| Molecular Formula | C15H10ClF3N4 |

| Molecular Weight | 338.72 |

| IUPAC Name | 5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole |

| Standard InChI | InChI=1S/C15H10ClF3N4/c16-13-6-2-4-11(8-13)14-20-21-22-23(14)9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2 |

| Standard InChI Key | MXKHIAKVSGHEPX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole, reflects its heterocyclic tetrazole core substituted at the 1- and 5-positions. The tetrazole ring (C15H10ClF3N4) comprises four nitrogen atoms and one carbon atom, with a 3-chlorophenyl group at position 5 and a 3-(trifluoromethyl)benzyl group at position 1. The molecular weight is 338.72 g/mol, and its structural formula is represented by the SMILES string C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl.

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H10ClF3N4 |

| Molecular Weight | 338.72 g/mol |

| Solubility | Limited data; polar aprotic solvents |

| Stability | Stable under inert conditions |

| Melting/Boiling Points | Not yet characterized |

The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety contributes to π-π stacking interactions in biological systems.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves a multi-step process:

-

Formation of the Tetrazole Core: Cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux conditions.

-

Substitution at Position 1: Alkylation of the tetrazole nitrogen with 3-(trifluoromethyl)benzyl bromide.

-

Introduction of the 3-Chlorophenyl Group: Coupling reactions using palladium catalysts to attach the aryl chloride moiety.

Reaction optimization focuses on minimizing byproducts through controlled temperature (70–80°C) and catalyst selection (e.g., palladium acetate). Purification employs column chromatography or recrystallization from ethanol/water mixtures.

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosteric Replacement: The tetrazole ring serves as a carboxylate bioisostere, improving metabolic stability in protease inhibitors.

-

Structure-Activity Relationship (SAR): Derivatives with electron-withdrawing groups (e.g., -CF3) demonstrate enhanced target affinity compared to hydrogen-bond-donating substituents.

Comparative Analysis with Analogues

| Compound Modification | Biological Activity Trend |

|---|---|

| Replacement of -CF3 with -CH3 | Reduced enzyme inhibition (↓30%) |

| Chlorine at para position | Lower solubility (↑logP by 0.5) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume